4,4-Dimethyl-1-pentanol
Overview
Description
4,4-Dimethyl-1-pentanol is a chemical compound that belongs to the class of organic compounds known as alcohols. Alcohols are characterized by the presence of one or more hydroxyl (-OH) groups attached to a carbon atom. In the case of 4,4-Dimethyl-1-pentanol, the structure would suggest that it is a pentanol derivative with two methyl groups attached to the fourth carbon in the chain.
Synthesis Analysis
The synthesis of compounds structurally related to 4,4-Dimethyl-1-pentanol can involve various chemical reactions. For instance, the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one was achieved using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone through condensation and hydrogenation processes, achieving high yields and purity . This suggests that similar methods could potentially be applied to synthesize 4,4-Dimethyl-1-pentanol or its derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 4,4-Dimethyl-1-pentanol has been studied using various spectroscopic techniques. For example, the molecular structure of dimethyl(2,4-pentanedionato)gold(III) was determined using gas-phase electron diffraction, revealing a square-planar structure . Although this compound is a gold complex, the study of its acetylacetone ligand can provide insights into the molecular structure of related pentanone derivatives.
Chemical Reactions Analysis
Chemical reactions involving molecules with similar structures to 4,4-Dimethyl-1-pentanol have been explored. The gas-phase pyrolysis of 2,4-dimethyl-2,4-pentanediol, a related diol, follows a first-order rate law and proceeds through a concerted six-membered cyclic transition-state mechanism, yielding products such as acetone, isobutene, and H2O . This information could be relevant when considering the thermal stability and decomposition pathways of 4,4-Dimethyl-1-pentanol.
Physical and Chemical Properties Analysis
The physical and chemical properties of molecules structurally related to 4,4-Dimethyl-1-pentanol can be inferred from studies on similar compounds. For instance, the conformational analysis of a diastereoisomeric pair of 2,2-dimethyl-4-phenyl-3-pentanols using NMR, IR, GC, and MS analyses revealed the presence of dominant conformers and the importance of CH/π interactions . Additionally, the gas-phase reactions of 2,4-dimethyl-2-pentanol with OH radicals in the presence of NOx have been studied, identifying various products and providing evidence for alkoxy radical isomerization . These studies contribute to a better understanding of the reactivity and stability of compounds like 4,4-Dimethyl-1-pentanol.
Scientific Research Applications
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Thermophysical Property Analysis
- Field : Physical Chemistry
- Application : 4,4-Dimethyl-1-pentanol is used in the analysis of thermophysical properties. This includes properties like boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, and thermal conductivity .
- Method : These properties are evaluated using the NIST ThermoData Engine software package . This involves dynamic data analysis of the compound .
- Results : The results include a range of temperature-dependent properties. For example, the boiling temperature, density, and enthalpy vary as a function of temperature .
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Chemical Ionization Mass Spectrometry
- Field : Analytical Chemistry
- Application : 4,4-Dimethyl-1-pentanol has been studied using chemical ionization mass spectrometry .
- Method : The method involves ionizing the compound and analyzing the resulting ions using a mass spectrometer .
- Results : The results of this study are not specified in the source .
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Polymerization
- Field : Polymer Chemistry
- Application : 4,4-Dimethyl-1-pentanol is used in the polymerization of 1,1′- (1,3-phenylene) diethanol (1,3-diol) and diisopropyl adipate .
- Method : The method involves reacting 4,4-Dimethyl-1-pentanol with other compounds to form a polymer .
- Results : The results of this study are not specified in the source .
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Synthesis of Tertiary 2-Aminoquinoline Derivatives
- Field : Organic Chemistry
- Application : 4,4-Dimethyl-1-pentanol has been used in the synthesis of tertiary 2-aminoquinoline derivatives .
- Method : The method involves reacting 4,4-Dimethyl-1-pentanol with other compounds to form the desired product .
- Results : The results of this study are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
4,4-dimethylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCNPTHAWPMOJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185137 | |
Record name | 1-Pentanol, 4,4-dimethyl- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1-pentanol | |
CAS RN |
3121-79-7 | |
Record name | 4,4-Dimethyl-1-pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanol,4-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentanol, 4,4-dimethyl- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pentanol, 4,4-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4-DIMETHYL-1-PENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP386P7VBK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.